

Cross-referencing spectral data with PubChem

CID 459085

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole

Cat. No.: B1297485

[Get Quote](#)

An In-Depth Guide to the Spectral Analysis of N-Acetyl-L-cysteine (PubChem CID: 459085)

Introduction to N-Acetyl-L-cysteine (NAC)

N-Acetyl-L-cysteine (NAC), identified by PubChem Compound Identification (CID) number 459085, is the N-acetylated derivative of the naturally occurring amino acid L-cysteine.^[1] It serves a multitude of roles in clinical and research settings, acting as a mucolytic agent, an antidote for acetaminophen poisoning, and a potent antioxidant by replenishing intracellular glutathione levels.^{[1][2][3]} Given its therapeutic importance, the accurate identification and characterization of NAC are paramount. This guide provides a comprehensive cross-referenced analysis of its spectral data, offering a comparative perspective with its parent compound, L-cysteine, to highlight key structural distinctions.

This document is intended for researchers, scientists, and drug development professionals, providing in-depth protocols and comparative data for Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Mass Spectrometry (MS) Analysis: A Comparative View

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For a molecule like NAC, electrospray ionization (ESI)

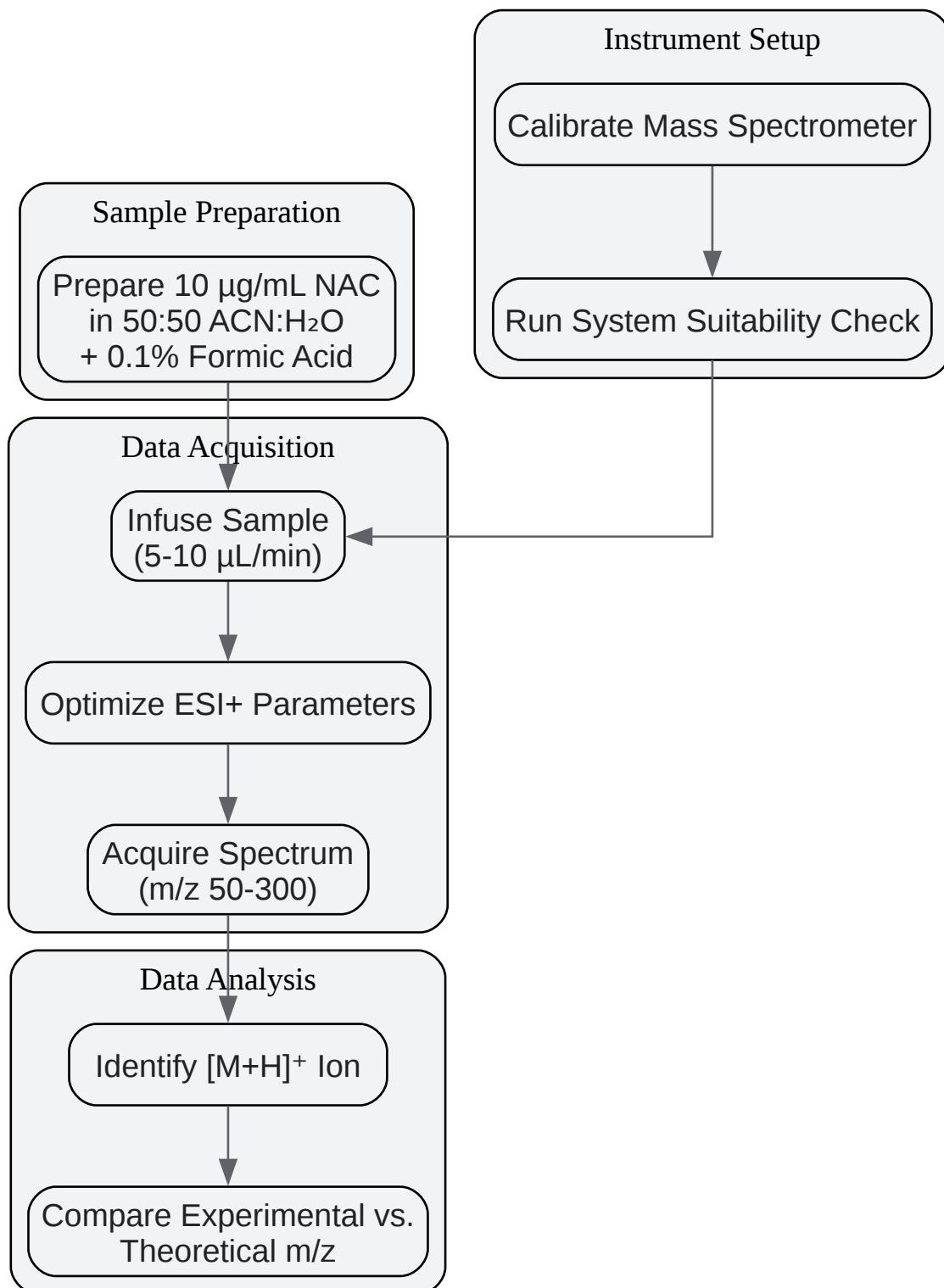
is a commonly employed "soft" ionization technique that allows for the analysis of the intact molecule with minimal fragmentation.

The primary differentiating feature between NAC and L-cysteine in MS is the mass of the acetyl group ($\text{CH}_3\text{CO}-$), which adds 42.04 g/mol to the molecular weight of L-cysteine. This mass difference is the most straightforward and unambiguous method to distinguish the two compounds via mass spectrometry.

Comparative Mass Spectral Data

Property	N-Acetyl-L-cysteine (NAC)	L-Cysteine	Rationale for Difference
Molecular Formula	$\text{C}_5\text{H}_9\text{NO}_3\text{S}$	$\text{C}_3\text{H}_7\text{NO}_2\text{S}$	Addition of an acetyl group ($\text{C}_2\text{H}_2\text{O}$) to the amine of L-cysteine.
Monoisotopic Mass	163.0303 g/mol	121.0197 g/mol	The mass difference of 42.0106 g/mol corresponds precisely to the acetyl group.
$[\text{M}+\text{H}]^+$ Ion (ESI-MS)	m/z 164.0381	m/z 122.0275	Protonation of the molecule during positive ion mode ESI.
Key Fragment Ions	Loss of H_2O , CO	Loss of H_2O , CO, NH_3	Fragmentation patterns can offer structural insights. ^[4] ^[5]

Experimental Protocol: ESI-MS Analysis


The following protocol outlines the acquisition of a positive-ion ESI-mass spectrum for NAC. The trustworthiness of this protocol is ensured by the inclusion of a system suitability check and mass calibration, which validates instrument performance before sample analysis.

- Solution Preparation:

- Prepare a 1 mg/mL stock solution of N-Acetyl-L-cysteine in a 50:50 mixture of HPLC-grade acetonitrile and water.
- From the stock, prepare a working solution of 10 µg/mL in the same solvent system. The addition of 0.1% formic acid is recommended to promote protonation and enhance the $[M+H]^+$ signal.
- Instrument Calibration:
 - Calibrate the mass spectrometer using the manufacturer's recommended calibration solution to ensure mass accuracy.
- System Suitability:
 - Inject a known standard (e.g., caffeine) to verify sensitivity, resolution, and mass accuracy are within acceptable limits.
- Sample Infusion:
 - Infuse the 10 µg/mL NAC working solution into the ESI source at a constant flow rate of 5-10 µL/min using a syringe pump.
- MS Parameter Optimization:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Capillary Voltage: ~3.5-4.5 kV.
 - Nebulizer Gas (N₂): ~1-2 Bar.
 - Drying Gas (N₂): ~6-8 L/min at 200-250 °C.
 - Mass Range: Scan from m/z 50 to 300.
- Data Acquisition and Analysis:
 - Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.

- Identify the $[M+H]^+$ ion and compare its measured m/z to the theoretical value.

Workflow for ESI-MS Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for ESI-MS analysis of N-Acetyl-L-cysteine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

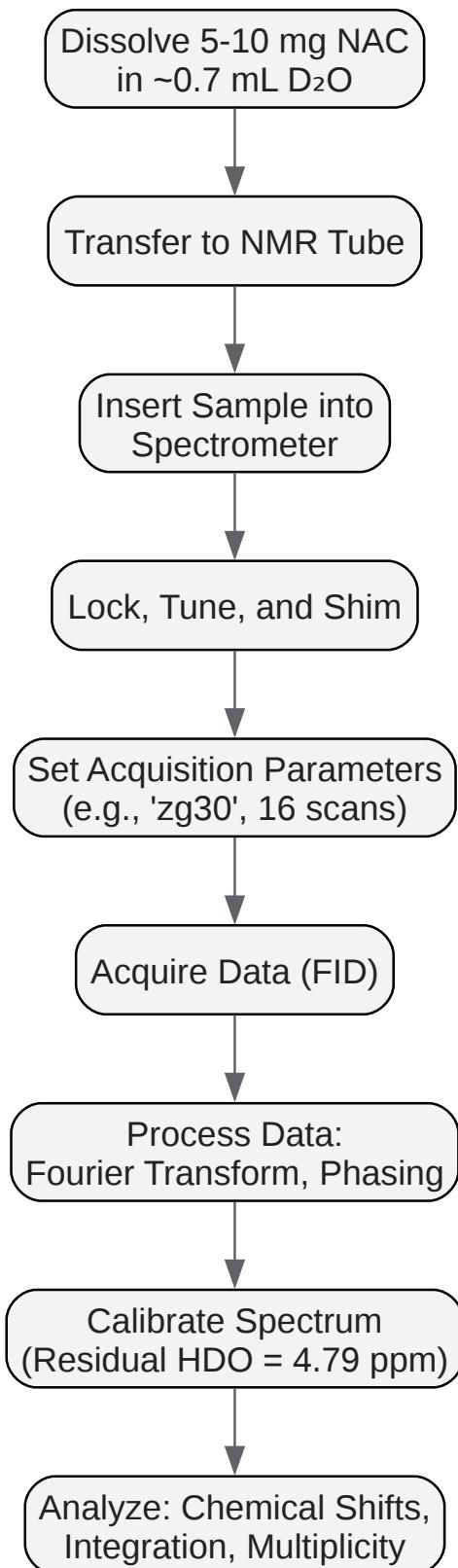
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), making it an invaluable tool for unambiguous structure elucidation.

The key differences in the NMR spectra of NAC and L-cysteine arise from the N-acetyl group. In the ¹H NMR spectrum of NAC, a distinct singlet corresponding to the methyl protons (CH₃) of the acetyl group is observed. In the ¹³C NMR spectrum, two additional signals appear for the methyl and carbonyl carbons of the acetyl group.

Comparative ¹H NMR Data (in D₂O)

Proton Assignment	N-Acetyl-L-cysteine (NAC) ^[6] ^[7]	L-Cysteine	Rationale for Difference
-CH ₃ (Acetyl)	~2.08 ppm (singlet, 3H)	N/A	This signal is unique to NAC and confirms the presence of the acetyl group.
-CH ₂ - (β-protons)	~2.99 ppm (multiplet, 2H)	~3.1 ppm (multiplet, 2H)	The chemical environment is slightly altered by the adjacent N-acetyl group.
-CH- (α-proton)	~4.63 ppm (multiplet, 1H)	~4.0 ppm (multiplet, 1H)	The α-proton in NAC is deshielded due to the electron- withdrawing effect of the amide bond.

Comparative ¹³C NMR Data (in D₂O)


Carbon Assignment	N-Acetyl-L-cysteine (NAC) ^{[1][7]}	L-Cysteine	Rationale for Difference
-CH ₃ (Acetyl)	~23.45 ppm	N/A	Unique signal for the acetyl methyl carbon in NAC.
-CH ₂ - (β-carbon)	~27.41 ppm	~28.0 ppm	Minor shift due to different electronic environment.
-CH- (α-carbon)	~57.51 ppm	~56.5 ppm	The α-carbon in NAC is slightly deshielded.
-C=O (Amide)	~173.66 ppm	N/A	Unique signal for the acetyl carbonyl carbon in NAC.
-COOH (Carboxyl)	~176.89 ppm	~174.5 ppm	The electronic environment of the carboxyl group is slightly different.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of NAC and dissolve it in ~0.7 mL of deuterium oxide (D₂O). D₂O is chosen as the solvent to avoid a large interfering solvent signal from water protons.
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrument Tuning and Shimming:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the D₂O.
 - Shim the magnetic field to achieve a narrow and symmetrical peak shape for the reference signal, ensuring high resolution.

- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30').
 - Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: A range covering 0-10 ppm is typically sufficient.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to obtain a flat baseline.
 - Calibrate the chemical shift scale by setting the residual HDO peak to ~4.79 ppm.
 - Integrate the signals to determine the relative number of protons.

Workflow for ^1H NMR Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for ^1H NMR analysis of N-Acetyl-L-cysteine.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation. The comparison between NAC and L-cysteine reveals distinct differences related to the amide functional group introduced by N-acetylation.

Comparative FTIR Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Vibrational Mode	N-Acetyl-L- cysteine (NAC) [8][9][10]	L-Cysteine	Rationale for Difference
~3345-3372	N-H Stretch (Amide)	Strong, sharp	N/A (Primary Amine)	The N-H stretch of a secondary amide in NAC is distinct from the N-H stretches of the primary amine in L- cysteine.
~2545-2565	S-H Stretch (Thiol)	Weak to medium	Weak to medium	Present in both molecules, confirming the thiol group.
~1713-1735	C=O Stretch (Carboxylic Acid)	Strong	Strong	Present in both molecules.
~1630	C=O Stretch (Amide I)	Strong	N/A	This is a characteristic and strong absorption for the amide carbonyl in NAC.
~1545	N-H Bend (Amide II)	Medium	N/A	This band, resulting from a combination of N-H bending and C-N stretching, is characteristic of secondary amides and is absent in L- cysteine.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples. It involves mixing the sample with dry potassium bromide (KBr) powder and pressing it into a transparent disk. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm^{-1}).

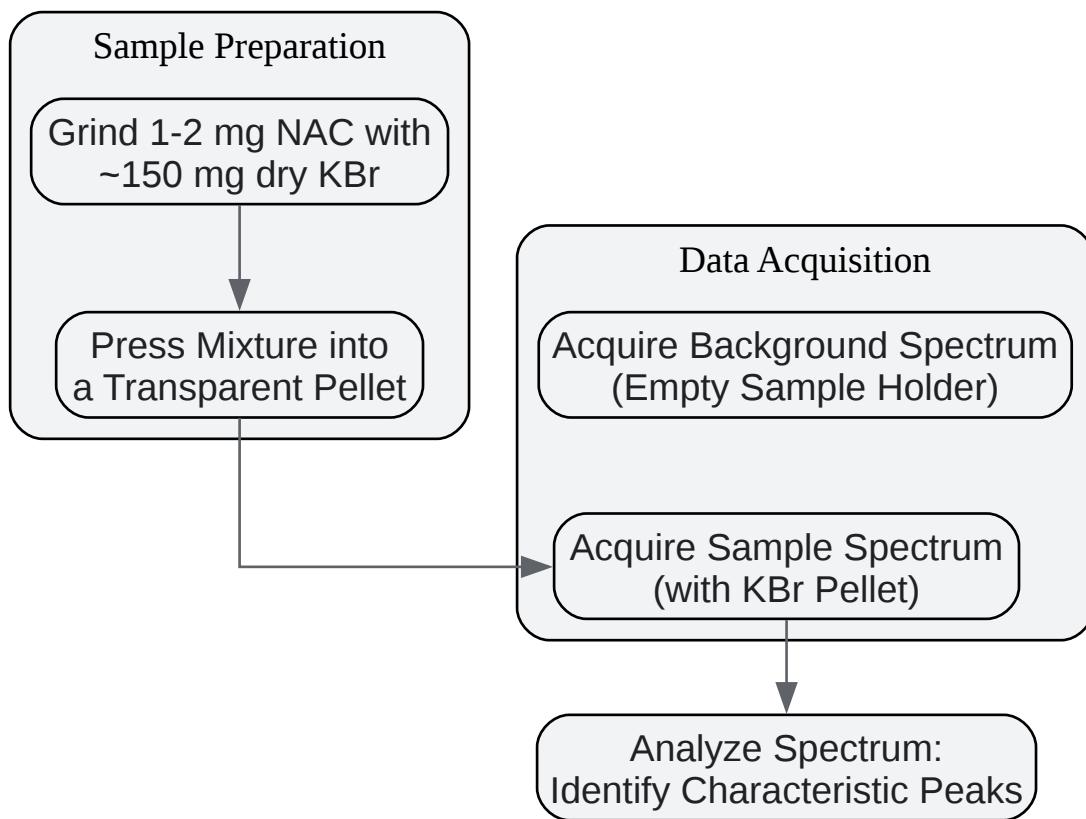
- Sample Preparation:

- Thoroughly dry high-purity KBr powder in an oven at ~ 110 °C for 2-4 hours to remove any residual water, which has strong IR absorption bands.
- Weigh approximately 1-2 mg of NAC and 100-200 mg of the dried KBr.
- Grind the NAC and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Pellet Formation:

- Transfer a portion of the powder mixture into a pellet press die.
- Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

- Background Spectrum Acquisition:


- Place the empty sample holder in the FTIR spectrometer.
- Acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO_2 and water vapor.

- Sample Spectrum Acquisition:

- Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups in NAC.

Workflow for FTIR Analysis (KBr Pellet)

[Click to download full resolution via product page](#)

Caption: Workflow for FTIR analysis of N-Acetyl-L-cysteine via the KBr pellet method.

Summary

The spectral characterization of N-Acetyl-L-cysteine (PubChem CID: 459085) is straightforward using standard analytical techniques. A comparative approach with its parent molecule, L-

cysteine, effectively highlights the spectral signatures of the N-acetyl group:

- Mass Spectrometry: A mass difference of +42.0106 g/mol for the $[M+H]^+$ ion.
- ^1H NMR: A unique singlet at ~2.08 ppm for the acetyl methyl protons.
- ^{13}C NMR: Two unique signals for the acetyl methyl (~23.45 ppm) and carbonyl (~173.66 ppm) carbons.
- FTIR: Two characteristic amide bands (Amide I at ~1630 cm^{-1} and Amide II at ~1545 cm^{-1}).

By utilizing the protocols and comparative data in this guide, researchers can confidently identify and characterize N-Acetyl-L-cysteine, ensuring the integrity and validity of their scientific investigations.

References

- National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce.
- Yan, Z., et al. (2009). Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching. *Chemical Research in Toxicology*, 22(7), 1246-55.
- re3data.org. (2024). NIST Standard Reference Data.
- Jain, S., et al. (2017). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-L-Cysteine: Application in Tissue Distribution Study in Wistar Rats. *Journal of Chromatographic Science*, 55(6), 635-641.
- ResearchGate. (n.d.). FTIR spectra of free NAC and the as-synthesized Cu 2 S QDs.
- Sharma, K.P. (2017). Medical Nutritional and Biochemical Role of N-Acetyl-L-Cysteine and its Spectrophotometric Determination by Complexion with Ru(III) and Characterization by Elemental Analysis, FTIR, ESR, NMR, TGA, DTA Proposed Structure of the Complex. *Medical Nutritional and Biochemical*, 4(1).
- ResearchGate. (n.d.). FTIR spectrum of n-acetyl L-cysteine.
- National Center for Biotechnology Information. (n.d.). Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations. *PubMed Central*.
- National Institute of Standards and Technology (NIST). (n.d.). Standard Reference Data.
- Toussaint, B., et al. (2000). Quantitative analysis of N-acetylcysteine and its pharmacopeial impurities in a pharmaceutical formulation by liquid chromatography–UV detection–mass spectrometry. *Journal of Chromatography A*, 896(1-2), 191-9.

- da Cunha, T.F., et al. (2018). A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products. *Analytical Methods*, 10(33), 4084-4090.
- ResearchGate. (n.d.). ^1H and ^{13}C NMR spectra of 0.1 M N -acetylcysteine (pH 9.1) and alkaline Pb(II) N -acetylcysteine solutions.
- National Institute of Standards and Technology (NIST). (2022). Standard Reference Data.
- Honda, T. Y., et al. (n.d.). Development of a Reliable HPLC Test Method for Analysis of NAC. Shaklee Corporation.
- ResearchGate. (n.d.). Spectroscopic study of N-acetylcysteine and N-acetylcystine/hydrogen peroxide complexation.
- Bhat, K., & Kumar, V. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl-L-cysteine Effervescent Tablets by RP-HPLC. *Indian Journal of Pharmaceutical Education and Research*, 51(4), 643-651.
- ResearchGate. (n.d.). LCQ MS/MS spectra of the [MH] ions of (A) NAc-cysteine-N,OMe and (B) NAc-cysteine-S,OMe.
- National Institute of Standards and Technology (NIST). (n.d.). Standard Reference Materials.
- ResearchGate. (n.d.). (a) FTIR spectra of free N-acetyl-L-cysteine ligand (violet line) and....
- Jo, S., et al. (2021). Real-Time insight into in vivo redox status utilizing hyperpolarized [$1\text{-}^{13}\text{C}$] N-acetyl cysteine. *Scientific Reports*, 11(1), 12196.
- National Center for Biotechnology Information. (n.d.). N-Acetyl-L-cysteine. PubChem.
- The Royal Society of Chemistry. (2016). Comparison of N-acetylcysteine and cysteine in their ability to replenish intracellular cysteine by a specific fluorescent probe.
- National Center for Biotechnology Information. (2017). Spectral Information in PubChem.
- Drugs.com. (n.d.). NAC Alternatives Compared.
- National Center for Biotechnology Information. (n.d.). 2-amino-6-chloro-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester. PubChem.
- National Center for Biotechnology Information. (n.d.). PubChem.
- Koleva, B. B., et al. (2012). Polarized spectroscopic elucidation of N-acetyl-L-cysteine, L-cysteine, L-cystine, L-ascorbic acid and a tool for their determination in solid mixtures. *Amino Acids*, 43(2), 725-38.
- National Center for Biotechnology Information. (n.d.). 3beta-Chloroandrostanone. PubChem.
- National Center for Biotechnology Information. (n.d.). 3-[2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-1,3-benzoxazol-2-one. PubChem.
- National Center for Biotechnology Information. (n.d.). 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane. PubChem.
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS.
- ResearchGate. (n.d.). Comparison of N-acetyl-L-cysteine and L-cysteine in respect to their transmembrane fluxes.

- National Center for Biotechnology Information. (n.d.). Tetrahydrothiophene. PubChem.
- Tang, B., et al. (2016). Comparison of N-acetylcysteine and cysteine in their ability to replenish intracellular cysteine by a specific fluorescent probe. Chemical Communications, 52(29), 5193-5196.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of N-acetylcysteine and cysteine in their ability to replenish intracellular cysteine by a specific fluorescent probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Acetyl-L-cysteine(616-91-1) 1H NMR [m.chemicalbook.com]
- 7. Real-Time insight into in vivo redox status utilizing hyperpolarized [1-13C] N-acetyl cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. opensciencepublications.com [opensciencepublications.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cross-referencing spectral data with PubChem CID 459085]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297485#cross-referencing-spectral-data-with-pubchem-cid-459085>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com